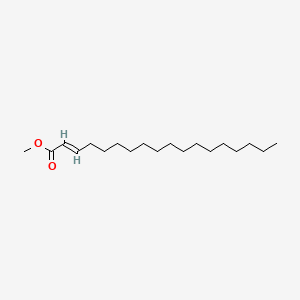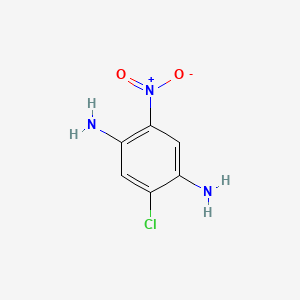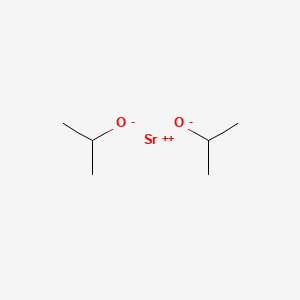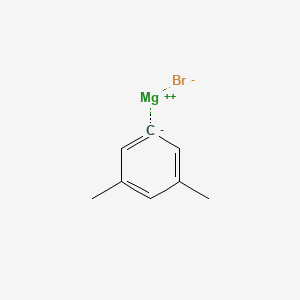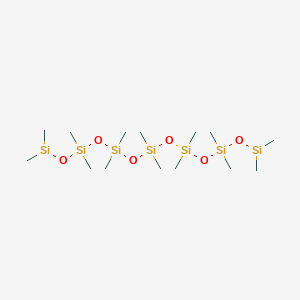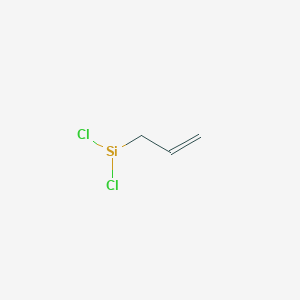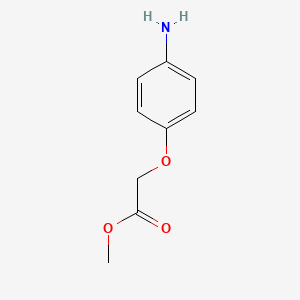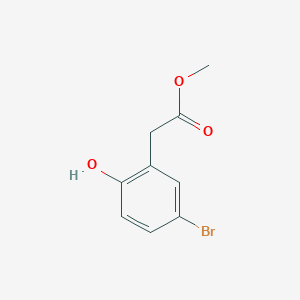
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Descripción general
Descripción
“Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . It is also known by its IUPAC name, methyl (5-bromo-2-hydroxyphenyl)acetate .
Synthesis Analysis
The synthesis of “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” can be achieved through several steps . The process begins with the reaction of p-hydroxyphenylacetone with bromomethane to produce a brominated compound. This brominated compound then reacts with methyl carbonate under the catalysis of a base to yield "Methyl 2-(5-bromo-2-hydroxyphenyl)acetate" .Molecular Structure Analysis
The InChI code for “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” is 1S/C9H9BrO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3 . This indicates the presence of a bromine atom attached to the 5th carbon of the phenyl ring, a hydroxy group attached to the 2nd carbon of the phenyl ring, and a methyl ester group attached to the 2nd carbon of the phenyl ring .Physical And Chemical Properties Analysis
“Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” has a density of 1.562±0.06 g/cm3 at 20 ºC 760 Torr . Its boiling point is predicted to be 317.1±27.0 °C . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Structural Analysis and Crystallography
Studies on compounds similar to Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, such as methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, reveal their structural characteristics and potential for forming isomeric products during synthesis. For example, the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate provides insights into the compound's arrangement and potential interactions in solid form S. Lee, J. Ryu, & Junseong Lee (2017).
Synthetic Applications
The preparation and synthetic utility of related compounds, such as Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through the Grignard reaction, illustrate the methodologies applicable to the synthesis of complex molecules and their potential as drug intermediates. This particular synthesis demonstrates the compound's role in enhancing scientific research and experimental skills in academic settings W. Min (2015).
Biological Activity
Research on structurally related compounds, such as phenylacetic acid derivatives produced by Curvularia lunata, points towards potential biological activities. Although these compounds did not exhibit significant antimicrobial or antioxidant activity, one derivative, 4-epiradicinol, showed inhibitory effects against various bacteria, suggesting the potential for similar compounds to possess biologically relevant properties Gouri B. Varma et al. (2006).
Safety And Hazards
“Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
“Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” can be used as a synthetic intermediate in the preparation of other organic compounds, such as benzothiazole derivatives . It can also be used in the pharmaceutical industry as a synthetic intermediate for some drugs, such as antibiotics, analgesics, and anticancer drugs .
Propiedades
IUPAC Name |
methyl 2-(5-bromo-2-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMIWHBNMUBGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443159 | |
| Record name | Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | |
CAS RN |
220801-66-1 | |
| Record name | Methyl 5-bromo-2-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220801-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



